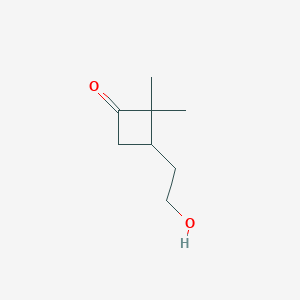

3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one

Description

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one |

InChI |

InChI=1S/C8H14O2/c1-8(2)6(3-4-9)5-7(8)10/h6,9H,3-5H2,1-2H3 |

InChI Key |

ZICFUCFBRFBRDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CC1=O)CCO)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one

General Synthetic Strategy

The synthesis of 3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one typically involves:

- Construction of the cyclobutanone ring with two methyl substituents at the 2-position.

- Introduction of the 2-hydroxyethyl substituent at the 3-position.

Due to the strained nature of the cyclobutanone ring, synthetic routes often utilize ring-forming reactions such as intramolecular cyclizations or ring contraction methods, followed by functional group transformations to install the hydroxyethyl side chain.

Reported Synthetic Routes

Route via Cyclobutanone Ring Formation and Side Chain Introduction

One common approach involves starting from a suitable cyclobutanone precursor bearing reactive sites for side chain attachment. For example, a 2,2-dimethylcyclobutanone derivative can be functionalized at the 3-position through nucleophilic substitution or addition reactions with ethylene oxide or related reagents to introduce the hydroxyethyl group.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclobutanone ring synthesis | [Cyclization of suitable precursors] | Formation of 2,2-dimethylcyclobutanone core |

| 2 | Side chain introduction | Reaction with ethylene oxide or 2-bromoethanol under basic conditions | Installation of 3-(2-hydroxyethyl) substituent |

This method allows for regioselective introduction of the hydroxyethyl group at the 3-position.

Ring Contraction Methods

Another method involves ring contraction of larger cyclic ketones bearing appropriate substituents to form the cyclobutanone ring. For example, starting from a 5- or 6-membered cyclic ketone with a 2-hydroxyethyl side chain, ring contraction via photochemical or rearrangement reactions can yield the desired 3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one.

Specific Example from Literature

While direct literature on this exact compound is limited, related compounds such as 3-(2-Hydroxyethyl)cyclopentan-1-one have been documented with detailed synthetic procedures, which can be adapted for the cyclobutanone analogue.

Reference Compound: 3-(2-Hydroxyethyl)cyclopentan-1-one (PubChem CID 12892865) is synthesized by nucleophilic addition of hydroxyethyl groups to cyclopentanone derivatives, followed by purification steps.

The analogous cyclobutanone derivative can be prepared by similar nucleophilic substitution or ring-forming reactions, adjusting conditions to accommodate the smaller ring size and increased ring strain.

Catalytic and Protective Group Strategies

Analytical Data and Research Results

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure, particularly the position of methyl groups and hydroxyethyl substituent.

Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: Identifies characteristic carbonyl (C=O) and hydroxyl (O-H) stretching frequencies.

Chromatography (HPLC, GC-MS): Used for purity assessment and isolation of the compound.

Sample Data Table for Characterization

| Technique | Observed Data | Interpretation |

|---|---|---|

| ^1H NMR (CDCl3) | δ 1.0 (s, 6H, 2x CH3), 2.5-3.5 (m, 4H) | Methyl groups and hydroxyethyl protons |

| ^13C NMR | δ ~210 ppm (C=O), 30-40 ppm (CH3, CH2) | Carbonyl and alkyl carbons |

| IR Spectrum | 1715 cm^-1 (C=O), 3400 cm^-1 (O-H) | Ketone and hydroxyl groups |

| MS (EI) | M+ peak at expected molecular weight | Confirms molecular formula |

Summary Table of Preparation Routes

| Route No. | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 2,2-Dimethylcyclobutanone | Nucleophilic substitution with ethylene oxide | Direct, regioselective | Requires handling of reactive epoxides |

| 2 | Larger cyclic ketone precursor | Ring contraction reactions | Utilizes available cyclic ketones | Ring strain may reduce yield |

| 3 | Protected intermediates | Catalytic hydrogenation and deprotection | Selective functionalization | Additional steps increase complexity |

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted cyclobutanone derivatives.

Scientific Research Applications

3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The cyclobutanone ring may also interact with enzymes and receptors, modulating their activity. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one with structurally or functionally related compounds, based on the available evidence:

Key Observations:

Structural Analogues: 3-Ethoxy-2,2-dimethylcyclobutanone (C9H16O2) shares the same molecular formula as the target compound but replaces the hydroxyethyl group with an ethoxy (-OCH2CH3) group. 3-Hydroxy-2,2-dimethylpropanal (C5H10O2) is an aldehyde analog with a hydroxy group at the 3-position. Its lower molecular weight and aldehyde functionality suggest higher volatility and distinct reactivity compared to cyclobutanones .

Bioactive Compounds: Amide derivatives with hydroxyethyl chains, such as N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide, exhibit strong anti-inflammatory activity (IC50 ~17.00 μM) . Dihydro-feruloyltyramine, a phenolic amide, shows moderate anti-inflammatory effects, suggesting that hydroxyethyl and aromatic groups synergistically enhance bioactivity .

Physicochemical Properties: Cyclobutanones like 3-ethoxy-2,2-dimethylcyclobutanone are prone to ring-opening reactions due to ring strain, which could be mitigated in the hydroxyethyl analog by intramolecular hydrogen bonding .

Biological Activity

3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one is a cyclic ketone that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound's unique structure allows it to interact with various biological molecules, leading to diverse pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₀O₂

- SMILES Notation : CC1(C(CC1=O)O)C

- InChIKey : HIHXJYFTNFBAKH-UHFFFAOYSA-N

The compound features a cyclobutanone ring substituted with a hydroxyethyl group, which is hypothesized to play a crucial role in its biological interactions.

The biological activity of 3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one primarily stems from its ability to form hydrogen bonds with biomolecules. The hydroxyethyl group can interact with various enzymes and receptors, potentially modulating their activity. Additionally, the cyclobutanone moiety can undergo ring-opening reactions, generating reactive intermediates that may influence cellular pathways.

Antimicrobial Effects

Research indicates that 3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one exhibits antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be elucidated.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study investigated the efficacy of 3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL) Staphylococcus aureus 15 50 Escherichia coli 12 50 -

Anti-inflammatory Study :

- In vitro assays showed that the compound reduced the expression of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating potential for development as an anti-inflammatory agent.

Applications in Medicine and Industry

3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one is being investigated not only for its therapeutic potential but also as a building block in organic synthesis. Its unique structural properties make it suitable for producing specialty chemicals and materials .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via ligand-metal coordination reactions. A validated approach involves reacting a hydroxyl-containing precursor (e.g., 3-(2-hydroxyethyl)-2-methyl-4-oxopyrido[1,2-a]pyrimidin-9-ol) with metal salts like CuCl₂ in ethanol/water solutions. For purity optimization:

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks. Hydrogen atoms on hydroxyl groups should be refined isotropically .

- NMR/IR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ ~3.5 ppm for hydroxyethyl protons) and IR bands for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disordered hydroxyethyl groups) be resolved?

Methodological Answer: Disorder in flexible hydroxyethyl groups is common. Mitigation strategies include:

- Data collection : Use high-resolution synchrotron data (≤0.8 Å) to improve electron density maps.

- Refinement in SHELXL : Apply PART instructions to model disorder, with isotropic displacement parameters for mobile H atoms. Validate using R-factor convergence (<5%) and residual density maps .

- Hydrogen bonding analysis : Use PLATON or Mercury to map O–H···O interactions stabilizing the cyclobutane ring .

Q. What role does this compound play in coordination chemistry, and how can its metal complexes be studied?

Methodological Answer: The hydroxyethyl and carbonyl groups act as O-donor ligands for transition metals (e.g., Cu²⁺, Mn²⁺). To study complexes:

- Synthesis : React the ligand with metal salts (e.g., CuCl₂) in ethanol/water. Monitor pH to avoid ligand hydrolysis.

- Geometry analysis : Employ single-crystal XRD to confirm trigonal-bipyramidal (Cu²⁺) or octahedral geometries. Bond lengths (e.g., Cu–O ~1.95 Å) reveal ligand strength .

- Magnetic properties : Use SQUID magnetometry to assess paramagnetism in Cu(II) complexes .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in organic transformations?

Methodological Answer:

- Geometry optimization : Use Gaussian or ORCA with B3LYP/6-31G(d) to model the cyclobutane ring’s strain and electronic effects.

- Reactivity prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the carbonyl group is reactive toward nucleophilic addition .

- Solvent effects : Include PCM models to simulate ethanol/water environments .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?

Methodological Answer:

- Standardization : Use internal references (e.g., TMS for NMR) and calibrate instruments with certified standards.

- Cross-validation : Compare XRD-derived bond lengths with DFT-optimized geometries to validate structural assignments .

- Reproducibility : Document solvent, temperature, and concentration conditions (e.g., DMSO-d₆ vs. CDCl₃ shifts in NMR) .

Application-Driven Research

Q. What strategies enhance the compound’s utility as a building block in drug discovery?

Methodological Answer:

- Derivatization : Functionalize the hydroxyethyl group via esterification (e.g., acetic anhydride) or etherification to improve bioavailability.

- Biological assays : Screen derivatives for activity against microbial targets using MIC assays, guided by QSAR models .

- Crystallographic docking : Use AutoDock Vina to predict binding modes with enzyme active sites (e.g., cytochrome P450) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.